molecular formula C11H12N2OS B14972499 N-(6-methyl-1,3-benzothiazol-2-yl)propanamide

N-(6-methyl-1,3-benzothiazol-2-yl)propanamide

Cat. No.: B14972499
M. Wt: 220.29 g/mol
InChI Key: FYVZICCAKDFHHX-UHFFFAOYSA-N
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Description

N-(6-methyl-1,3-benzothiazol-2-yl)propanamide is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound is characterized by the presence of a methyl group at the 6th position of the benzothiazole ring and a propanamide group attached to the nitrogen atom at the 2nd position. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)propanamide typically involves the reaction of 2-amino-6-methylbenzothiazole with propanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(6-methyl-1,3-benzothiazol-2-yl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(6-methyl-1,3-benzothiazol-2-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-methyl-1,3-benzothiazol-2-yl)propanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular pathways, modulating signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-methyl-1,3-benzothiazol-2-yl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H12N2OS

Molecular Weight

220.29 g/mol

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)propanamide

InChI

InChI=1S/C11H12N2OS/c1-3-10(14)13-11-12-8-5-4-7(2)6-9(8)15-11/h4-6H,3H2,1-2H3,(H,12,13,14)

InChI Key

FYVZICCAKDFHHX-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=NC2=C(S1)C=C(C=C2)C

Origin of Product

United States

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